Anabasine hydrochloride

Übersicht

Beschreibung

Anabasine hydrochloride is a pyridine and piperidine alkaloid found in the tree tobacco (Nicotiana glauca) plant, as well as in the common tobacco plant (Nicotiana tabacum) . It is structurally similar to nicotine and has been used historically as an insecticide . This compound is also known for its potential as an antismoking agent .

Wirkmechanismus

Target of Action

Anabasine hydrochloride primarily targets the neuronal acetylcholine receptor protein alpha-7 subunit . This receptor is a crucial component of the nervous system, playing a key role in transmitting signals between nerve cells .

Mode of Action

This compound acts as an agonist for the neuronal acetylcholine receptor protein alpha-7 subunit . This means it binds to this receptor and activates it, triggering a series of biochemical reactions . It also has the ability to stimulate respiration .

Biochemical Pathways

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by this compound can affect various biochemical pathways. For instance, it can lead to the depolarization of neurons and induce the release of both dopamine and norepinephrine .

Pharmacokinetics

It is known to be soluble in water, ethanol, and chloroform, and insoluble in diethyl ether and acetone . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of the neuronal acetylcholine receptor protein alpha-7 subunit by this compound can have various molecular and cellular effects. For instance, it can cause a depolarizing block of nerve transmission, which can lead to symptoms similar to those of nicotine poisoning and, in high doses, death by asystole .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, environmental stresses such as high temperature, flooding, and salt stress can affect nicotine accumulation in tobacco, which may also apply to this compound . Furthermore, the effects of this compound on infection intensity in bees have been found to vary depending on the host genotype and environmental variables .

Biochemische Analyse

Biochemical Properties

Anabasine hydrochloride plays a significant role in biochemical reactions as a nicotinic acetylcholine receptor agonist . It interacts with nicotinic acetylcholine receptors, which are ligand-gated ion channels found in the nervous system. These receptors are composed of various subunits, and this compound binds to these subunits, leading to the opening of the ion channel and subsequent depolarization of the neuron . This interaction is similar to that of nicotine, but this compound has distinct pharmacological properties that make it a subject of interest for further study.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving nicotinic acetylcholine receptors . This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound has been shown to produce a depolarizing block of nerve transmission at high doses, which can cause symptoms similar to nicotine poisoning . Additionally, it has been observed to have teratogenic effects in swine when administered in large amounts .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to nicotinic acetylcholine receptors . Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and the influx of cations such as sodium and calcium . This influx results in the depolarization of the neuron and the initiation of an action potential. In high doses, this compound can cause a sustained depolarization, leading to a depolarizing block and inhibition of nerve transmission . This mechanism is similar to that of nicotine but with distinct differences in receptor affinity and efficacy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . For example, in studies involving bumble bees, this compound was found to have context-dependent medicinal effects and infection-dependent toxicity . These effects varied depending on the environmental conditions and the genotype of the host organism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bumble bees, it was observed that higher doses of this compound decreased parasite loads and increased the probability of clearing the infection entirely . Survival time was not significantly affected by any level of this compound concentration . In other animal models, such as swine, high doses of this compound have been associated with teratogenic effects . These findings highlight the importance of dosage in determining the compound’s therapeutic and toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to nicotine biosynthesis and degradation . In tobacco plants, nicotine and related alkaloids, including this compound, are produced in the roots and transported to the leaves . The biosynthesis of these alkaloids involves several enzymes, such as putrescine N-methyltransferase and N-methylputrescine oxidase . These enzymes catalyze the conversion of primary metabolites into alkaloids, which are then stored in vacuoles as a defense mechanism against herbivores .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. In tobacco plants, the compound is synthesized in the roots and transported to the leaves, where it accumulates . In animal models, this compound is distributed throughout the body and can cross the blood-brain barrier due to its lipophilic nature . This distribution is facilitated by transporters and binding proteins that interact with the compound, influencing its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. In tobacco plants, this compound is localized in vacuoles within the leaves . In animal cells, the compound can be found in various cellular compartments, including the cytoplasm and the nucleus . Its localization is determined by targeting signals and post-translational modifications that direct it to specific organelles . These factors play a crucial role in the compound’s activity and function within the cell.

Vorbereitungsmethoden

Anabasine hydrochloride can be synthesized from anabasine sulfate, which is isolated from the plant Anabasis aphylla . The preparation involves the reaction of anabasine with hydrochloric acid to form this compound. The industrial method of obtaining this compound is laborious and includes a large number of steps . One method involves the separation of anabasine from a mixture using the fluosilicate method .

Analyse Chemischer Reaktionen

Anabasine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrochloric acid, triethylamine, and carbonyl chlorides . The major products formed from these reactions include N-acyl derivatives of anabasine, which have shown significant biological activity .

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Anabasine hydrochloride has been investigated for its effects on cognitive function and neuropsychiatric disorders. Research indicates its potential in treating schizophrenia by enhancing cognitive symptoms through its agonistic action on α7-nicotinic acetylcholine receptors . This property suggests that anabasine may improve synaptic transmission and cognitive processes.

Addiction Studies

The compound is being explored as a smoking cessation aid. Its ability to activate nAChRs mimics the effects of nicotine, potentially easing withdrawal symptoms in individuals attempting to quit smoking . This application is particularly relevant given the ongoing global efforts to combat tobacco addiction.

Endocrinology

Studies have shown that this compound significantly increases catecholamine secretion from the adrenal medulla in a dose-dependent manner. This effect is crucial for understanding the regulation of stress responses and could have implications for treating conditions related to adrenal insufficiency or dysregulation .

Case Study 1: Cognitive Enhancement in Schizophrenia

A study conducted on mice demonstrated that anabasine improved cognitive performance in models of schizophrenia by antagonizing MK-801-induced deficits without causing seizures at therapeutic doses . This finding supports its potential use as a cognitive enhancer in clinical settings.

Case Study 2: Catecholamine Secretion Dynamics

In an isolated perfused rat adrenal model, administration of anabasine resulted in significant increases in catecholamine levels. However, tachyphylaxis was observed upon repeated doses, indicating a need for careful dosing strategies in therapeutic applications .

Comparative Data Table

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

Anabasine hydrochloride, a structural isomer of nicotine, is an alkaloid primarily found in tobacco plants. Its biological activity is significant due to its interactions with nicotinic acetylcholine receptors (nAChRs) and other physiological pathways. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications based on recent research findings.

Anabasine acts as a partial agonist at neuronal nicotinic acetylcholine receptors, particularly the α7 and α4β2 subtypes. The binding affinity (Ki values) for these receptors is notably high, with values reported as 0.058 μM for rat α7 and 0.26 μM for rat α4β2 receptors . This interaction stimulates calcium-dependent catecholamine release from adrenal medullary cells, indicating its role in neuroendocrine signaling .

2.1 Weight Management

Research has shown that anabasine can influence body weight and fat composition. In a study involving rats, daily administration of anabasine resulted in significantly slower weight gain compared to saline controls. While body fat remained unchanged, the compound reduced overall food intake . This suggests potential applications in weight management therapies.

2.2 Catecholamine Secretion

Anabasine has been demonstrated to enhance catecholamine secretion from the adrenal medulla in a dose-dependent manner. In experiments where rats were perfused with varying concentrations of anabasine (30-300 μM), significant increases in catecholamine levels were observed, indicating its stimulatory effects on adrenal function .

3.1 Potential Therapeutic Uses

Anabasine has been explored for various therapeutic applications:

- Weight Loss : As noted earlier, it may aid in reducing weight gain and body fat accumulation.

- Neuropharmacology : Its effects on nAChRs suggest a potential role in treating neurodegenerative diseases or conditions characterized by cholinergic dysfunction .

- Insecticide : Due to its toxicological properties, anabasine is being investigated as a natural insecticide .

3.2 Teratogenic Effects

It is important to note that anabasine exhibits teratogenic properties, raising concerns regarding its safety during pregnancy . This aspect necessitates careful consideration in therapeutic contexts.

4. Comparative Biological Activity Table

Case Study 1: Weight Management in Rats

A study administered daily injections of anabasine to rats over a week, observing significant differences in weight gain compared to saline controls. The results indicated that while anabasine did not prevent weight gain entirely, it slowed the rate compared to untreated groups .

Case Study 2: Catecholamine Secretion

In a controlled experiment with perfused rat adrenal glands, anabasine was shown to significantly increase catecholamine secretion at specified doses, although tachyphylaxis was observed upon repeated administration . This highlights both its stimulating effects and the need for cautious dosing in therapeutic applications.

6. Conclusion

This compound demonstrates notable biological activity through its interaction with nicotinic acetylcholine receptors and its effects on weight management and catecholamine secretion. While it presents potential therapeutic benefits, particularly in neuropharmacology and weight management, considerations regarding its teratogenic effects must be addressed.

Eigenschaften

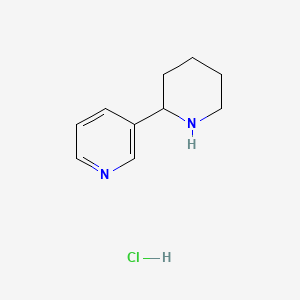

IUPAC Name |

3-piperidin-2-ylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMZQNZVYCJLGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934525 | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143924-48-5, 15251-47-5 | |

| Record name | Pyridine, 3-(2-piperidinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143924-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anabasine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015251475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Piperidin-2-yl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.